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methoxyphenyl)oxamide

Cat. No.: B133011 Get Quote

Disclaimer: This technical guide addresses the potential biological activities of methoxyphenyl

oxamides and structurally related methoxyphenyl-containing amide and amide-like compounds.

While the core focus is on the oxamide scaffold, the publicly available scientific literature has

limited specific data on the biological activities of N,N'-bis(methoxyphenyl)oxamides. Therefore,

this guide incorporates data from closely related methoxyphenyl derivatives, such as

benzamides, oxadiazoles, and thiadiazoles, to provide a comprehensive overview of the

potential therapeutic applications of this chemical motif. The presented data and experimental

protocols for these related compounds are intended to serve as a valuable reference for

researchers interested in the methoxyphenyl oxamide class.

Introduction
The methoxyphenyl moiety is a prevalent structural feature in a diverse array of biologically

active compounds. Its presence can significantly influence the pharmacokinetic and

pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. When

incorporated into an oxamide or related amide scaffold, the resulting compounds have

demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and

antiviral effects. This technical guide provides an in-depth overview of the current state of

research on these compounds, with a focus on their potential as therapeutic agents. It is

intended for researchers, scientists, and drug development professionals.
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Anticancer Activity
Several studies have highlighted the potential of methoxyphenyl-containing amide derivatives

as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell

cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of various methoxyphenyl-

containing compounds against different cancer cell lines. The half-maximal inhibitory

concentration (IC50) is a measure of the potency of a substance in inhibiting a specific

biological or biochemical function.
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

OAE4

Isoxazole-

carboxamide

derivative

Hep3B

(Hepatocellular

carcinoma)

Potent (exact

value not

specified,

comparable to

Doxorubicin)

[1][2]

SCT-4

1,3,4-Thiadiazole

with 3-

methoxyphenyl

substituent

MCF-7 (Breast

cancer)

> 100

(decreased DNA

biosynthesis to

70% ± 3 at 100

µM)

SCT-5

1,3,4-Thiadiazole

with 3-

methoxyphenyl

substituent

MDA-MB-231

(Breast cancer)

> 100

(decreased cell

viability to 75% ±

2 at 100 µM)

1e

3-amino-N-(4-

bromophenyl)-4-

methoxybenzami

de

Enterovirus 71

(antiviral, but

structure is

relevant)

Cytotoxicity

(TC50) on Vero

cells: 620 ± 0.0

IMB-0523

N-(4-

chlorophenyl)-4-

methoxy-3-

(methylamino)

benzamide

Wild-type HBV

(antiviral)
1.99

IMB-0523
Drug-resistant

HBV (antiviral)
3.30

Note: The data presented is for methoxyphenyl derivatives that are structurally related to

oxamides. Specific IC50 values for a broad range of methoxyphenyl oxamides are not readily

available in the current literature.
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Methoxyphenyl derivatives have been shown to modulate various signaling pathways

implicated in cancer development and progression. A common mechanism involves the

induction of apoptosis through the intrinsic or extrinsic pathways.
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Caption: Postulated mechanism of anticancer action for a methoxyphenyl derivative, leading to

cell cycle arrest and apoptosis.[1]

Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel

antimicrobial agents. Methoxyphenyl-containing compounds have shown promise in this area,

exhibiting activity against a range of bacteria and fungi.
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Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Class Microorganism MIC (µg/mL) Reference

Methoxy phenyl-

Oxime
Bacillus subtilis

Not specified (Zone of

inhibition: 21.55 mm)

Methoxy phenyl-

Oxime
Escherichia coli

Not specified (Zone of

inhibition: 19.44 mm)

Methoxy phenyl-

Oxime

Klebsiella

pneumoniae

Not specified (Zone of

inhibition: 17.11 mm)

2-(3-

methoxyphenyl)-1,3,4-

oxadiazole

Staphylococcus

aureus

Favorable (exact

values not provided)

2-(3-

methoxyphenyl)-1,3,4-

oxadiazole

Bacillus subtilis
Favorable (exact

values not provided)

2-(3-

methoxyphenyl)-1,3,4-

oxadiazole

Bacillus cereus
Favorable (exact

values not provided)

Note: The data is for methoxyphenyl derivatives, and specific MIC values for a broad range of

methoxyphenyl oxamides are limited.

Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for methoxyphenyl oxamides are not yet fully

elucidated. However, for many antimicrobial compounds, the proposed mechanism involves

disruption of the bacterial cell membrane or inhibition of essential enzymes.
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Caption: A generalized mechanism of action for membrane-targeting antimicrobial agents.

Antiviral Activity
Recent research has explored the potential of methoxyphenyl-containing compounds as

antiviral agents, particularly against RNA viruses. The mechanisms of action can vary, from

inhibiting viral entry into host cells to disrupting viral replication.

Quantitative Data for Antiviral Activity
The half-maximal effective concentration (EC50) represents the concentration of a drug that

induces a response halfway between the baseline and maximum after a specified exposure

time.
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Compound Class Virus EC50 (µM) Reference

1-Heteroaryl-2-

alkoxyphenyl analogs
SARS-CoV-2 4.7

N-phenylbenzamide

derivative (1e)
Enterovirus 71 5.7 ± 0.8 to 12 ± 1.2

N-(4-chlorophenyl)-4-

methoxy-3-

(methylamino)

benzamide (IMB-

0523)

Wild-type HBV 1.99

N-(4-chlorophenyl)-4-

methoxy-3-

(methylamino)

benzamide (IMB-

0523)

Drug-resistant HBV 3.30

Note: The data is for methoxyphenyl derivatives, and specific EC50 values for a broad range of

methoxyphenyl oxamides are limited.

Mechanism of Antiviral Action
A potential mechanism of antiviral action for some methoxyphenyl derivatives involves the

inhibition of viral entry into the host cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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